![molecular formula C20H17N3O5 B2632001 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941953-67-9](/img/structure/B2632001.png)
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
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Description
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide, also known as BMN-673, is a novel PARP (poly (ADP-ribose) polymerase) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors are a promising class of drugs that have shown potential in the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Novel Compounds
Research includes the synthesis of various derivatives and analogs of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide for potential medicinal applications. These compounds are synthesized using different chemical reactions and characterized through spectroscopic methods such as NMR and mass spectrometry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Corrosion Inhibition Studies
Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide have been studied for their potential as corrosion inhibitors. These studies involve electrochemical and computational methods to assess their effectiveness in preventing corrosion in metals (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Anticancer and Antitumor Applications
Certain derivatives of this compound have been synthesized and evaluated as potential antineoplastic agents. These studies involve synthesizing the compound and testing its biological activity against cancer cell lines (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
Antibacterial and Antifungal Activities
Some derivatives of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide exhibit antibacterial and antifungal properties. These studies involve synthesizing the compound and testing its efficacy in inhibiting bacterial and fungal growth (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Synthesis of Biologically Active Compounds
The compound is used as an intermediate in the synthesis of various biologically active compounds. This includes the development of derivatives with potential therapeutic applications (Crich & Rumthao, 2004).
properties
IUPAC Name |
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-18-11-16(23(26)27)8-9-17(18)21-20(25)15-7-10-19(24)22(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJSEXYUZDKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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